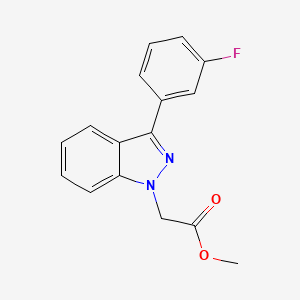

Methyl-2-(3-(3-Fluorphenyl)-1H-indazol-1-yl)acetat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetate is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the indazole ring, which is further connected to a methyl acetate moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

Methyl 2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetate features a unique structure characterized by a fluorophenyl group attached to an indazole core, further linked to a methyl acetate moiety. The synthesis typically involves several steps:

- Formation of the Indazole Core : This can be achieved through Fischer indolization, where a hydrazine derivative reacts with a ketone or aldehyde under acidic conditions.

- Introduction of the Fluorophenyl Group : A Suzuki-Miyaura cross-coupling reaction is commonly employed, utilizing a boronic acid derivative of the fluorophenyl group and a halogenated indazole intermediate in the presence of a palladium catalyst.

- Esterification : The final step involves esterification with methyl acetate under acidic or basic conditions to yield the target compound.

Medicinal Chemistry

Methyl 2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetate has garnered attention for its potential as a pharmacophore in drug development. Its applications include:

- Anti-inflammatory Properties : Research indicates that derivatives of indazoles may exhibit anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases.

- Anticancer Activity : Studies have shown that certain indazole derivatives can inhibit cancer cell proliferation, suggesting potential use in cancer therapeutics.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Synthetic Methodologies : It facilitates the development of new synthetic pathways by acting as a building block for more complex molecules. This is particularly useful in creating novel compounds with desired biological activities.

- Reactivity : Methyl 2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetate can undergo various chemical reactions, including oxidation and reduction, allowing for further functionalization and exploration of its derivatives.

Biological Studies

In biological research, this compound is utilized for various assays:

- Cellular Pathway Studies : Its effects on different cellular pathways are investigated to understand mechanisms underlying diseases and treatment responses.

- Therapeutic Agent Exploration : Methyl 2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetate is examined for its potential therapeutic roles, contributing to the discovery of new treatment modalities.

Case Studies and Research Findings

Several studies highlight the efficacy and versatility of methyl 2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetate:

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the process involves transmetalation, which occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Action Environment

It’s worth noting that the success of suzuki–miyaura cross-coupling reactions, which similar compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Vorbereitungsmethoden

The synthesis of Methyl 2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through a Fischer indolization reaction, where a hydrazine derivative reacts with a ketone or aldehyde under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated indazole intermediate in the presence of a palladium catalyst.

Esterification: The final step involves the esterification of the indazole derivative with methyl acetate under acidic or basic conditions to yield the target compound

Analyse Chemischer Reaktionen

Methyl 2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions

Vergleich Mit ähnlichen Verbindungen

Methyl 2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetate can be compared with other indazole derivatives such as:

Methyl 2-(3-(4-fluorophenyl)-1H-indazol-1-yl)acetate: Similar structure but with a different position of the fluorine atom on the phenyl ring.

Methyl 2-(3-(3-chlorophenyl)-1H-indazol-1-yl)acetate: Similar structure but with a chlorine atom instead of fluorine.

Methyl 2-(3-(3-methylphenyl)-1H-indazol-1-yl)acetate: Similar structure but with a methyl group instead of fluorine.

These compounds share similar synthetic routes and chemical properties but may exhibit different biological activities due to the variations in their substituents .

Biologische Aktivität

Methyl 2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetate is a synthetic compound belonging to the indazole derivatives class, which has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound's structure includes a fluorophenyl group attached to an indazole ring , further linked to a methyl acetate moiety. The synthesis typically involves several steps:

- Formation of the Indazole Core : This is achieved via Fischer indolization, where a hydrazine derivative reacts with a ketone or aldehyde under acidic conditions.

- Introduction of the Fluorophenyl Group : This is done through a Suzuki-Miyaura cross-coupling reaction using a boronic acid derivative.

- Esterification : The final step involves esterification with methyl acetate to yield the target compound.

Anticancer Properties

Methyl 2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetate has been investigated for its potential anticancer activity. In vitro studies have shown that it can inhibit cancer cell proliferation through various mechanisms, including:

- Induction of Apoptosis : Research indicates that this compound may promote apoptosis in cancer cells by disrupting cellular homeostasis and triggering cell cycle arrest at different phases (G0/G1, S, G2/M) .

- Antioxidant Activity : It may also exert antitumor effects by scavenging free radicals and enhancing antioxidant enzyme levels, thereby reducing oxidative stress in cells .

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties, showing potential in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. In comparative studies with established anti-inflammatory drugs like indomethacin, it demonstrated promising selectivity and potency .

Case Studies and Research Findings

Several studies have highlighted the biological activities of methyl 2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetate:

- In Vitro Studies : A study reported that the compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective dose-response relationships .

- In Vivo Studies : Animal models have shown that treatment with this compound resulted in reduced tumor growth and enhanced survival rates compared to control groups. These findings suggest its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

To understand the unique properties of methyl 2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetate, it can be compared with other indazole derivatives:

| Compound Name | Structure Variation | Biological Activity |

|---|---|---|

| Methyl 2-(3-(4-fluorophenyl)-1H-indazol-1-yl)acetate | Fluorine at para position | Similar anticancer activity |

| Methyl 2-(3-(3-chlorophenyl)-1H-indazol-1-yl)acetate | Chlorine instead of fluorine | Different selectivity profile |

| Methyl 2-(3-(3-methylphenyl)-1H-indazol-1-yl)acetate | Methyl group instead of fluorine | Altered pharmacological effects |

These comparisons indicate that variations in substituents can significantly impact biological activity and pharmacological profiles.

Eigenschaften

IUPAC Name |

methyl 2-[3-(3-fluorophenyl)indazol-1-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2/c1-21-15(20)10-19-14-8-3-2-7-13(14)16(18-19)11-5-4-6-12(17)9-11/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQFKOFRGDQQAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=CC=CC=C2C(=N1)C3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.